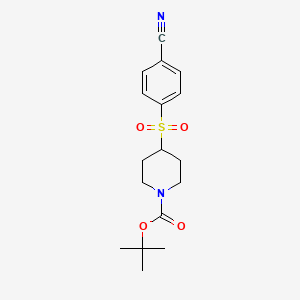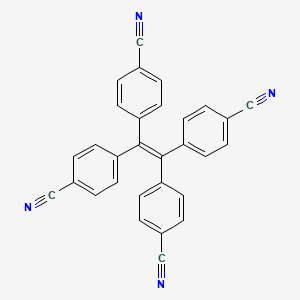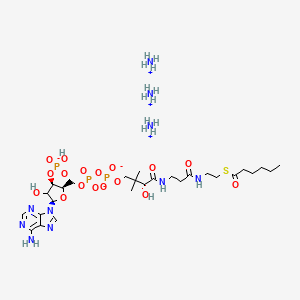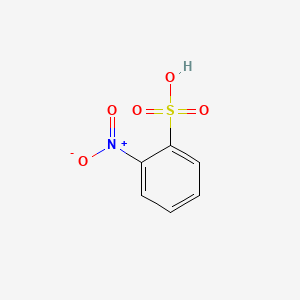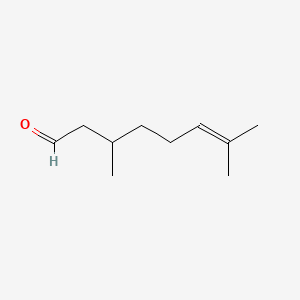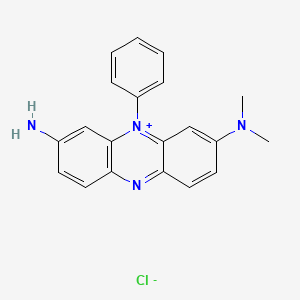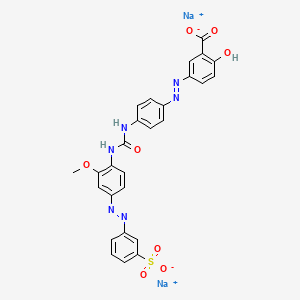![molecular formula C8H9N3O B3029902 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 82703-35-3](/img/structure/B3029902.png)
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Übersicht
Beschreibung
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound that is used as a pharmaceutical intermediate . It is a colourless crystalline solid .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been explored in various studies. The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . In one study, 25 novel pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized based on molecular diversity .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C15H15N3O/c1-10-11(2)18(8-12-6-4-3-5-7-12)14-13(10)15(19)17-9-16-14/h3-7,9H,8H2,1-2H3,(H,16,17,19) . Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidines have been studied in various contexts. For instance, one study involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
This compound is a colourless crystalline solid . It has a molecular weight of 253.3 .Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has been extensively studied for its potential applications in scientific research. In oncology, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. In neurology, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Wirkmechanismus
Target of Action
Similar compounds in the pyrrolo[2,3-d]pyrimidine class have been known to target various enzymes and proteins involved in cellular processes .
Mode of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds in the pyrrolo[2,3-d]pyrimidine class have been known to influence various biochemical pathways .
Result of Action
Similar compounds have shown cytotoxic effects against various cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. For instance, it has been noted that similar compounds exhibit stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. One area of research is the development of more effective synthesis methods for this compound and its derivatives. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by this compound, which could lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as cardiovascular disease and diabetes.
Biochemische Analyse
Biochemical Properties
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly those involving enzyme inhibition and activation. It has been shown to interact with enzymes such as protein kinase B (PKB or Akt), which is a key player in intracellular signaling pathways that regulate cell growth and survival . The compound’s interaction with PKB involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on various cellular processes, including cell proliferation and apoptosis.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PKB can result in reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of PKB by binding to its active site . This binding prevents the phosphorylation and activation of PKB, thereby disrupting the downstream signaling pathways that promote cell survival and proliferation. Additionally, the compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for prolonged observation of its effects . Over time, the compound’s inhibitory effects on PKB and other enzymes can lead to sustained changes in cellular processes, including reduced cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PKB activity and reduce tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism can influence its bioavailability and efficacy in biological systems . Enzymes such as cytochrome P450 may play a role in the compound’s metabolic degradation, affecting its concentration and activity within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can influence its therapeutic effects and potential side effects, making it important to understand its pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
5,6-dimethyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-5(2)11-7-6(4)8(12)10-3-9-7/h3H,1-2H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIZNULNYTMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516074 | |
| Record name | 5,6-Dimethyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82703-35-3 | |
| Record name | 5,6-Dimethyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





